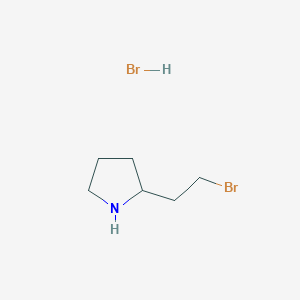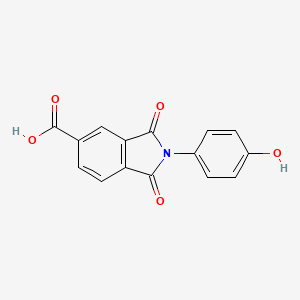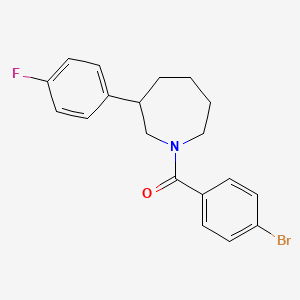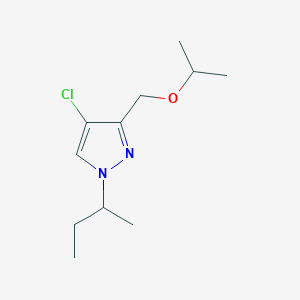
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482.577. The purity is usually 95%.
BenchChem offers high-quality (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Synthesis
The primary application of Fmoc-protected amino acids is in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amino group on amino acids, preventing unwanted side reactions during the sequential addition of amino acids to form peptides.
Synthesis of Complex Molecules
Fmoc-protected amino acids are used in the synthesis of complex molecules, including natural products and cyclic peptides. This is due to their stability under a variety of reaction conditions and their ease of removal under mild basic conditions .
Combinatorial Chemistry
In combinatorial chemistry, Fmoc-protected amino acids are used to generate large libraries of compounds for drug discovery. The Fmoc group allows for the rapid and efficient synthesis of diverse peptide sequences .
Protein Engineering
Fmoc-protected amino acids are utilized in protein engineering to introduce modifications into proteins. This can include the incorporation of non-natural amino acids or the cyclization of peptides for increased stability .
Labeling and Detection
Fmoc amino acids can be used to introduce fluorescent labels or other detection moieties into peptides and proteins. This is useful in various assays and imaging techniques to track biological processes .
Medicinal Chemistry
In medicinal chemistry, Fmoc-protected amino acids are used to create peptide-based drugs. These compounds can mimic natural peptides or proteins and act as inhibitors or agonists to specific receptors .
Material Science
Fmoc groups are also used in material science to create self-assembling materials. Peptides containing Fmoc groups can form gels and nanostructures that have potential applications in biotechnology .
Enzyme Inhibition Studies
Fmoc-protected amino acids can be used to design inhibitors for enzymes. By mimicking the transition state or part of the substrate, they can bind to the active site of the enzyme and inhibit its function .
Propriétés
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(31)28-16-10-9-15-23(24(30)33-4)29-26(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPAKDWGRPOSF-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2981172.png)

![1-Isopropyl-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B2981175.png)
![6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2981179.png)



![1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2981184.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2981186.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2981187.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981188.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981189.png)
![N-[2-(2-Methoxyphenyl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2981191.png)
